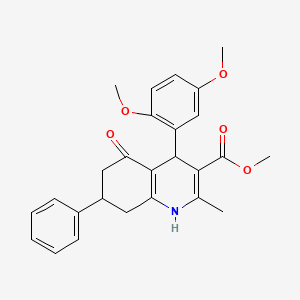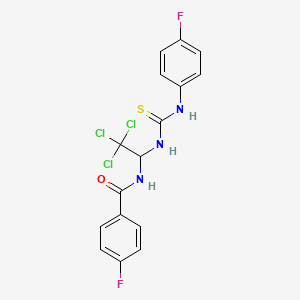
3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound is characterized by its unique structure, which includes a chromenone core substituted with benzyl, methyl, and chlorobenzenesulfonate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE typically involves the following steps:
Formation of the Chromenone Core: The chromenone core is synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Substitution Reactions: The chromenone core is then subjected to various substitution reactions to introduce the benzyl and methyl groups. This can be achieved using benzyl bromide and methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl bromide, methyl iodide, and 4-chlorobenzenesulfonyl chloride in the presence of bases like potassium carbonate or pyridine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but lacks the benzyl group.
(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)-phenyl-acetic acid: Contains additional chloro and phenyl groups.
ISOPROPYL ((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: Contains an isopropyl group and an additional methyl group.
Uniqueness
3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE is unique due to its specific combination of benzyl, methyl, and chlorobenzenesulfonate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO5S/c1-15-20-12-9-18(29-30(26,27)19-10-7-17(24)8-11-19)14-22(20)28-23(25)21(15)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRYWHZMFEHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5091712.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5091715.png)
![ethyl 1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5091718.png)
![N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B5091721.png)
![5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5091725.png)
![1-(1-benzyl-1H-pyrazol-4-yl)-N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5091736.png)

![5-BROMO-N-{1-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROPAN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B5091743.png)


![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)
![4-CHLOROBENZYL [1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE](/img/structure/B5091778.png)
![N~2~-(2-fluorobenzyl)-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091785.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B5091793.png)
